N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide
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Overview
Description
N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide is a useful research compound. Its molecular formula is C14H14F3N3O2 and its molecular weight is 313.28. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research on pyrazole-acetamide derivatives, including the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, has demonstrated significant antioxidant activity. These compounds, through various hydrogen bonding interactions, form supramolecular architectures that contribute to their biological activities (Chkirate et al., 2019). Another study on the antimicrobial evaluation and molecular docking studies of pyrazole-imidazole-triazole hybrids highlighted the excellent potency against certain microbes, further emphasizing the potential of such compounds in antimicrobial applications (Punia et al., 2021).
Anticancer and Anti-inflammatory Properties
The design and synthesis of celecoxib derivatives, including pyrazole analogs, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed compounds with significant biological activities, suggesting the therapeutic potential of such structures (Küçükgüzel et al., 2013). Additionally, the synthesis and evaluation of 1,3,4-oxadiazole derivatives as CRMP 1 inhibitors highlighted their potential in treating small lung cancer, indicating the broad spectrum of biological activities these compounds can possess (Panchal et al., 2020).
Corrosion Inhibition
In the field of materials science, pyrazolone derivatives have been investigated for their corrosion inhibition properties. A study on the corrosion protection of N80 steel in acidic conditions by pyrazolone derivatives demonstrated their effectiveness as corrosion inhibitors, which is crucial for extending the lifespan of metal structures (Ansari et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl groups have been reported to play an important role in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethylation can occur via carbon-centered radical intermediates . This suggests that the compound might interact with its targets through a radical mechanism.
Properties
IUPAC Name |
N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-19(10-6-4-3-5-7-10)12(21)9-22-13-8-11(14(15,16)17)18-20(13)2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSZJJDZIFUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)OCC(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326630 |
Source
|
Record name | N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817865 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
150311-29-8 |
Source
|
Record name | N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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